![molecular formula C15H12ClN3O4 B3859091 N-[4-(acetylamino)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3859091.png)
N-[4-(acetylamino)phenyl]-2-chloro-4-nitrobenzamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-chloro-4-nitrobenzamide, also known as N-(4-Acetamidophenyl)-2-chloro-4-nitrobenzamide (NAPB), is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has a molecular formula of C14H11ClN2O4. NAPB is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.
Scientific Research Applications
- N-[4-(acetylamino)phenyl]-2-chloro-4-nitrobenzamide exhibits antibacterial and antimicrobial activity. Researchers explore its potential as a novel agent against drug-resistant bacteria or as an additive in wound dressings to prevent infections .
- The compound has drawn attention in cancer studies due to its cytostatic properties. It is currently undergoing clinical trials as an antitumor agent. Although the precise molecular mechanism remains unclear, modulation of histone acetylation by N-[4-(acetylamino)phenyl]-2-chloro-4-nitrobenzamide may contribute to its antitumor activity .
- Researchers have developed a solid and bench-stable alternative to sulfuryl fluoride gas called 4-(Acetylamino)phenyl]imidodisulfuryl difluoride (ASIF) . ASIF contains the SO2F functional group and can be used for selective fluorination reactions in organic synthesis .
- N-[4-(acetylamino)phenyl]-2-chloro-4-nitrobenzamide may find applications in material science, such as coatings or surface modifications. Its unique chemical structure could impart desirable properties to materials .
- Researchers explore its use as a reference standard or calibration compound in analytical methods. Its stability and well-defined structure make it valuable for quality control and method validation .
- The compound serves as an intermediate in the synthesis of other pharmaceuticals. Its acetylated amino group allows for further functionalization, making it useful in drug development .
Antibacterial and Antimicrobial Properties
Cancer Research
Fluorination Reagent
Material Science and Coatings
Analytical Chemistry
Pharmaceutical Synthesis
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-chloro-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-10-2-4-11(5-3-10)18-15(21)13-7-6-12(19(22)23)8-14(13)16/h2-8H,1H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZJAUZFXHFNQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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